molecular formula C24H24N2O5 B2719668 4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide CAS No. 620570-05-0

4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide

Cat. No. B2719668
CAS RN: 620570-05-0
M. Wt: 420.465
InChI Key: CFEAAXGRYVJFFR-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide” is a chemical compound with the linear formula C28H24N2O5 . It has a molecular weight of 468.514 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings and functional groups. The exact 3D structure may require advanced computational chemistry tools for accurate determination .

Scientific Research Applications

Alzheimer's Disease Treatment Potential

A derivative of 4-methoxybenzoyl-containing compounds has shown promising results as selective inhibitors against histone deacetylase 6 (HDAC6), which is a potential therapeutic target for Alzheimer's disease. These inhibitors can decrease the level of phosphorylation and aggregation of tau proteins, offering neuroprotective activity by triggering ubiquitination. In animal models, these compounds ameliorate impaired learning and memory and can cross the blood-brain barrier after oral administration, suggesting their potential development as treatments for Alzheimer's disease (Lee et al., 2018).

Antimicrobial Activities

Certain derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including those linked to 4-methoxybenzaldehyde, have been screened for antimicrobial activities. Some of these compounds exhibit good to moderate activities against test microorganisms, indicating their potential utility in antimicrobial drug development (Bektaş et al., 2007).

Analogs of Pharmaceutical Compounds

Synthesis research has explored analogs of drugs like rhein, an osteoarthritis drug, demonstrating the capability to modify and potentially improve the systemic exposure and pharmacokinetic profiles of existing therapeutic agents. Such research underscores the versatility of 4-methoxybenzoyl derivatives in the synthesis of novel therapeutic compounds with potential improved efficacy and bioavailability (Owton et al., 1995).

Anti-inflammatory and Analgesic Agents

Novel compounds derived from visnagenone or khellinone have shown significant potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities. This research points to the therapeutic applications of 4-methoxybenzoyl derivatives in managing pain and inflammation, with some compounds exhibiting high inhibitory activity and selectivity for COX-2, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Cytotoxicity Against Cancer Cells

Derivatives of 4-methoxybenzoyl have been synthesized and tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of these compounds' potential utility in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (Hassan et al., 2014).

properties

IUPAC Name

4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-19-11-7-16(8-12-19)23(27)25-22(18-5-4-6-21(15-18)31-3)26-24(28)17-9-13-20(30-2)14-10-17/h4-15,22H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEAAXGRYVJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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